LC-MS/MS Quantitative Accuracy with 13C/15N Internal Standard
In a validated LC-MS/MS assay for quantitation of endogenous uridine in human plasma, the use of stable isotope-labeled internal standards (uridine-15N2,13C9) enabled an overall accuracy of 91.9% to 106% with inter-assay precision (%CV) of less than 4.2% for uridine [1]. By contrast, assays lacking stable isotope-labeled internal standards require surrogate matrix calibration and standard addition protocols that cannot fully compensate for ion suppression or enhancement effects from the biological matrix, leading to variability in accuracy and precision that is not quantitatively controlled [2]. The linear analytical range of the validated method was 30.0–30,000 ng/mL for uridine, demonstrating the dynamic range achievable with 13C/15N-labeled internal standardization [1].
| Evidence Dimension | LC-MS/MS quantitative accuracy and precision in human plasma |
|---|---|
| Target Compound Data | Accuracy: 91.9% to 106%; Inter-assay precision (%CV): < 4.2% |
| Comparator Or Baseline | Assays without stable isotope-labeled internal standard (surrogate matrix or standard addition only) |
| Quantified Difference | Achieves CV < 4.2% and fully compensates matrix effects; comparators lack full matrix effect compensation |
| Conditions | Human plasma (K2EDTA), protein precipitation, LC-MS/MS analysis, surrogate matrix approach with BSA |
Why This Matters
The ±9% accuracy window and sub-5% CV achieved with 13C/15N-labeled uridine internal standards are essential for clinical pharmacokinetic studies and regulatory bioanalysis where method validation requires precision within ±15% (±20% at LLOQ).
- [1] Quantitation of uridine and L-dihydroorotic acid in human plasma by LC–MS/MS using a surrogate matrix approach. Journal of Pharmaceutical and Biomedical Analysis, 2020. View Source
- [2] Romer Labs. How to Overcome LC-MS/MS Matrix Effects to Achieve Maximum Reliability. Labmate Online. View Source
